Comparative Potency for CCR2: PF-4136309 vs. RS504393
In head-to-head binding studies, PF-4136309 demonstrates significantly greater potency for the human CCR2 receptor than the commonly used research tool compound RS504393. PF-4136309 inhibits human CCR2 with an IC50 of 5.2 nM , whereas RS504393 exhibits an IC50 of 89 nM for the human recombinant CCR2b receptor .
| Evidence Dimension | Inhibition of human CCR2 (binding assay) |
|---|---|
| Target Compound Data | IC50 = 5.2 nM |
| Comparator Or Baseline | RS504393: IC50 = 89 nM |
| Quantified Difference | PF-4136309 is approximately 17-fold more potent. |
| Conditions | In vitro radioligand binding assay on human recombinant CCR2 receptors. |
Why This Matters
Higher potency allows for lower working concentrations, reducing the risk of off-target effects and solvent-related toxicity in cell-based assays and animal models.
